2,2,4-Trimethyl-1,3-pentanediol
Overview
Description
2,2,4-Trimethyl-1,3-pentanediol (TMPD) is a chemical compound synthesized through specific reactions involving isobutyraldehyde and cross Cannizzaro reactions. This compound serves as a precursor for various industrial applications, including the synthesis of flavor cyclic carbonates used in foodstuffs (Liu Sa, 2001).
Synthesis Analysis
TMPD is synthesized from isobutyraldehyde through a condensation process followed by a cross Cannizzaro reaction. This synthesis process leads to the production of TMPD, which can be further utilized to synthesize other chemical compounds for various applications (Liu Sa, 2001).
Molecular Structure Analysis
The molecular structure of closely related compounds, such as 2,2,4,4-tetramethyl-3-(3,4,5-trimethoxyphenyl)pentan-3-ol, has been studied extensively. These studies provide insights into the orientation of functional groups and the overall molecular geometry, which are crucial for understanding the chemical behavior of TMPD and its derivatives (H. Koningsveld & F. V. Meurs, 1977).
Chemical Reactions and Properties
TMPD undergoes various chemical reactions, including radical reactions that result in high yields under specific conditions. For example, photolysis of the dimethacrylic ester of (2R,4R)-2,4-pentanediol in the presence of thiophenol leads to intramolecular C-C bond formation, demonstrating the reactivity and potential for chemical modifications of TMPD (T. Sugimura, S. Nagano, & A. Tai, 1997).
Physical Properties Analysis
Studies on 2,4-pentanediol and related molecules, including TMPD, have shown that these compounds can form cyclic trimer structures through hydrogen bonding. These interactions significantly influence the physical properties of TMPD, such as boiling point, solubility, and viscosity (Yoshihiko Nakao, H. Sugeta, & Y. Kyōgoku, 1986).
Chemical Properties Analysis
TMPD's chemical properties are influenced by its structure and the presence of functional groups. Its reactivity with other compounds, stability under various conditions, and ability to participate in esterification reactions highlight its versatility in chemical synthesis. For instance, TMPD dibenzoate has been used as an internal electron donor in Z-N catalyst systems, demonstrating its utility in enhancing polymerization processes (L. Xiao-jun, 2011).
Scientific Research Applications
Environmental Monitoring : 2,2,4-Trimethyl, 1,3-pentanediol monoisobutyrate (a derivative) is a solvent used in water-based coatings. Its ambient measurements have been reported in Southern California, marking the first instance of such detection. This compound is of interest in air quality and environmental studies due to its presence in the atmosphere and its potential role in ozone formation (Goliff et al., 2012).
Food Industry : 2,2,4-Trimethyl-1,3-pentanediol has been used as a raw material to synthesize flavors like IDDO and green oxane, which have applications in the food industry. The flavors have been specifically used to enhance foodstuff (Liu Sa, 2001).
Toxicology and Safety : It's also been the subject of toxicology studies, especially when used as an indirect food additive due to its presence in food packaging. The studies have explored its acute and chronic effects and metabolic fate, providing important information on its safety profile (Astill et al., 1972).
Insect Repellency : Field and laboratory tests have been conducted to explore its efficacy as a personal repellent against various insects, including mosquitoes and ticks. This indicates its potential in public health applications for insect control (Gerberg, 1966).
Chemical Industry : It's used in the synthesis of compounds like 2,2,4-trimethyl-1,3-pentanediol dibenzoate, which function as internal donors in catalysts for propylene polymerization. This has implications in materials science and industrial chemistry (Xiao-jun, 2011).
Paint Industry : 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate has been studied for its emissions from latex paints, which is crucial for understanding its impact on indoor air quality and human health (Lin & Corsi, 2007).
Safety And Hazards
Future Directions
New genres of ionic liquids and DESs have recently emerged as eco-efficient “designer’s solvents”. TMPD can be liquified into a novel hydrophobic DES with thymol or menthol, which has shown superior capabilities for boron extraction . This suggests that TMPD and its variants could have significant applications in the future, particularly in the field of green chemistry .
properties
IUPAC Name |
2,2,4-trimethylpentane-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2/c1-6(2)7(10)8(3,4)5-9/h6-7,9-10H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTXKRPTIMZBJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)(C)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8027113 | |
Record name | 2,2,4-Trimethyl-1,3-pentanediol | |
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Molecular Weight |
146.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals, Liquid, White solid; [HSDB] Fine white crystals; [MSDSonline] | |
Record name | 1,3-Pentanediol, 2,2,4-trimethyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 2,2,4-Trimethyl-1,3-pentanediol | |
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Boiling Point |
234 °C @ 737 MM HG | |
Record name | 2,2,4-TRIMETHYL-1,3-PENTANEDIOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1136 | |
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Flash Point |
113 °C, 235 °F (113 °C) (OPEN CUP) | |
Record name | 2,2,4-Trimethyl-1,3-pentanediol | |
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Record name | 2,2,4-TRIMETHYL-1,3-PENTANEDIOL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1136 | |
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Solubility |
SOL IN HOT BENZENE, (96% PURE) SOL IN ACETONE, SOL IN ALC, ETHER, Water solubility= 19,000 mg/l at 25 °C | |
Record name | 2,2,4-TRIMETHYL-1,3-PENTANEDIOL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1136 | |
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Density |
0.937 AT 15 °C/15 °C | |
Record name | 2,2,4-TRIMETHYL-1,3-PENTANEDIOL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1136 | |
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Vapor Pressure |
0.01 [mmHg] | |
Record name | 2,2,4-Trimethyl-1,3-pentanediol | |
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Product Name |
2,2,4-Trimethyl-1,3-pentanediol | |
Color/Form |
(96% PURE) WHITE SOLID, PLATES FROM BENZENE | |
CAS RN |
144-19-4 | |
Record name | 2,2,4-Trimethyl-1,3-pentanediol | |
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Record name | 2,2,4-Trimethyl-1,3-pentanediol | |
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Record name | TMPD | |
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Record name | 1,3-Pentanediol, 2,2,4-trimethyl- | |
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Record name | 2,2,4-Trimethyl-1,3-pentanediol | |
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Record name | 2,2,4-trimethylpentane-1,3-diol | |
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Record name | TRIMETHYL-1,3-PENTANEDIOL | |
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Record name | 2,2,4-TRIMETHYL-1,3-PENTANEDIOL | |
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Melting Point |
51-52 °C | |
Record name | 2,2,4-TRIMETHYL-1,3-PENTANEDIOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1136 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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